
Early Investigations into Histamine Phosphate's
Vasodilatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Histamine Phosphate

Cat. No.: B000521 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
Histamine, a biogenic amine, has long been recognized for its potent physiological effects,

most notably its role in allergic reactions and as a regulator of gastric acid secretion. Its

profound impact on the vasculature, specifically its ability to induce vasodilation, was one of its

earliest characterized actions and laid the groundwork for decades of research into vascular

biology and the development of antihistaminic drugs. This technical guide provides an in-depth

exploration of the seminal early investigations into the vasodilatory properties of histamine
phosphate, focusing on the foundational experiments, the evolution of mechanistic

understanding, and the quantitative data that underpinned these discoveries.

The Foundational Work of Dale and Laidlaw (1910)
The story of histamine's vasodilatory effects begins in earnest with the meticulous work of Sir

Henry Dale and Patrick Laidlaw at the Wellcome Physiological Research Laboratories. In their

landmark 1910 paper, they systematically characterized the physiological actions of β-

imidazolylethylamine, the compound that would later be named histamine.[1][2] Their

experiments, primarily in cats and dogs, provided the first definitive evidence of its powerful

depressor effect on arterial blood pressure, a direct consequence of peripheral vasodilation.[1]

[3]
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Key Experiment: Blood Pressure Measurement in the
Anesthetized Cat
One of the cornerstone experiments performed by Dale and Laidlaw involved the continuous

measurement of arterial blood pressure in an anesthetized cat following the intravenous

administration of histamine phosphate.[1][3]

Experimental Protocol:

Animal Model: A cat was anesthetized, typically with ether.

Surgical Preparation: The carotid artery was cannulated and connected to a mercury

manometer to record blood pressure. The femoral vein was cannulated for the intravenous

injection of substances.

Recording Apparatus: A kymograph, a revolving drum with smoked paper, was used to

record the changes in blood pressure transmitted from the mercury manometer via a stylus.

[4][5] This provided a continuous graphical representation of the blood pressure over time.

Drug Administration: A solution of histamine phosphate was injected intravenously.

Observation: The effect of the injection on the cat's blood pressure was recorded on the

kymograph.

Summary of Quantitative Data:

Animal Model
Dose of Histamine
Phosphate
(intravenous)

Observation on
Arterial Blood
Pressure

Reference

Anesthetized Cat

Not specified in

precise molar

concentrations in the

original paper, but

described as "a small

dose"

A profound and rapid

fall in arterial blood

pressure

[1][3]
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Experimental Workflow Diagram:
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Experimental workflow for Dale and Laidlaw's blood pressure experiment.

The Dawn of Antihistamines and the H1 Receptor
For several decades following Dale and Laidlaw's work, the mechanism of histamine's action

remained a "black box." The prevailing theory was a direct effect on the smooth muscle of

blood vessels. A significant leap in understanding came with the development of the first

antihistamines by Daniel Bovet and Anne-Marie Staub at the Pasteur Institute in 1937.[6] These

compounds were the first to be identified that could specifically antagonize the effects of

histamine.[6] This discovery not only had immense therapeutic potential but also provided a

crucial tool for dissecting the pharmacological actions of histamine, leading to the eventual

postulation of specific histamine receptors.[4]

Key Experiment: Protection Against Histamine-Induced
Lethality in Guinea Pigs
Bovet and Staub's early work focused on demonstrating the protective effects of their newly

synthesized compounds against the toxic effects of high doses of histamine in guinea pigs.[6]

Experimental Protocol:
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Animal Model: Guinea pigs were used as they are particularly sensitive to the

bronchoconstrictor effects of histamine.

Drug Administration:

One group of guinea pigs received a lethal dose of histamine.

A second group was pre-treated with an experimental antihistamine compound (e.g.,

thymoxyethyldiethylamine) followed by the same lethal dose of histamine.

Observation: The survival or death of the animals in each group was recorded.

In Vitro Correlation: The effect of the antihistamine compounds on histamine-induced

contraction of isolated guinea pig ileum smooth muscle was also assessed in an organ bath.

[6]

Summary of Quantitative Data:

Experimental
Compound

Animal Model Challenge
Outcome with
Pre-treatment

Reference

Thymoxyethyldie

thylamine (929

F)

Guinea Pig
Lethal dose of

histamine

Protection from

histamine-

induced death

[6]

Logical Relationship Diagram:
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Antagonistic relationship between histamine and early antihistamines.

The Unveiling of the H2 Receptor
While the first generation of antihistamines, later classified as H1 receptor antagonists, were

effective at blocking some of histamine's effects, such as bronchoconstriction and the wheal-

and-flare response in the skin, they were notably ineffective at blocking histamine-stimulated

gastric acid secretion.[7] This observation led researchers to suspect the existence of another

type of histamine receptor. In 1966, Ash and Schild provided the pharmacological evidence for

two distinct histamine receptors, which they termed H1 and H2.[7][8]

Key Experiment: Differentiating Histamine Receptors in
Isolated Tissues
Ash and Schild's work involved comparing the effects of histamine and its analogues on

different isolated tissue preparations, some of which were sensitive to the existing

antihistamines and others that were not.[7][8]
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Experimental Protocol:

Tissue Preparations:

Guinea Pig Ileum: Known to contract in response to histamine in an H1-mediated fashion.

Rat Uterus: Relaxes in response to histamine, an effect not blocked by H1 antagonists.

Rat Stomach (for gastric acid secretion): Histamine stimulates acid secretion, also not

blocked by H1 antagonists.

Apparatus: Isolated organ baths were used to maintain the viability of the tissue preparations

and to record their contractile or secretory responses.

Drug Administration:

Dose-response curves for histamine were generated in each tissue preparation.

The experiments were repeated in the presence of an H1 antagonist (e.g., mepyramine).

The effects of various histamine analogues were also tested to see if they preferentially

acted on one type of response over the other.

Analysis: The potency of histamine and its analogues, and the blocking action of antagonists,

were quantified. This often involved the calculation of pA2 values, a measure of the affinity of

a competitive antagonist for its receptor.[9]

Summary of Quantitative Data:
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Tissue
Preparation

Histamine
Effect

Effect of H1
Antagonist
(e.g.,
Mepyramine)

Implied
Receptor Type

Reference

Guinea Pig Ileum Contraction Blocked H1 [7][8]

Rat Uterus Relaxation Not Blocked H2 [7][8]

Rat Gastric Acid

Secretion
Stimulation Not Blocked H2 [7][8]

Signaling Pathway Diagram (Post-H1/H2 Discovery):
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Simplified signaling pathways for H1 and H2 receptor-mediated vasodilation.
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Conclusion
The early investigations into the vasodilatory properties of histamine phosphate, from the

foundational observations of Dale and Laidlaw to the elegant pharmacological dissections by

Bovet, Staub, Ash, and Schild, represent a paradigm of classical pharmacology. These

pioneering studies not only elucidated a key physiological role for histamine but also led to the

development of receptor theory and the birth of antihistamine therapy. The experimental

protocols and quantitative data from this era, though seemingly simple by modern standards,

were instrumental in building our understanding of vascular regulation and continue to serve as

a testament to the power of meticulous physiological and pharmacological investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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